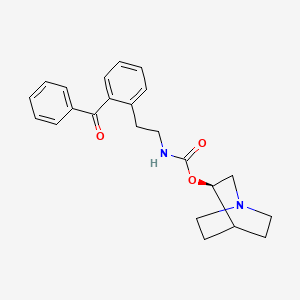
(R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-奎宁环丁烷-3-基 2-苯甲酰苯乙基氨基甲酸酯: 是一种化学化合物,以其在科学研究和工业中的多种应用而闻名。该化合物以其独特的结构为特征,包括一个奎宁环丁烷环和一个苯甲酰苯乙基氨基甲酸酯部分。它经常因其潜在的生物活性以及作为合成各种药物的中间体而被研究。
准备方法
合成路线和反应条件
(R)-奎宁环丁烷-3-基 2-苯甲酰苯乙基氨基甲酸酯 的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括以下步骤:
奎宁环丁烷环的形成: 奎宁环丁烷环可以通过涉及合适的胺和卤代烷烃的环化反应合成。
苯甲酰基的引入: 苯甲酰基是通过 Friedel-Crafts 酰化反应引入的,其中苯甲酰氯在路易斯酸催化剂存在下与奎宁环丁烷衍生物反应。
氨基甲酸酯的形成: 最后一步涉及苯甲酰苯乙胺与异氰酸酯反应形成氨基甲酸酯键。
工业生产方法
在工业环境中,(R)-奎宁环丁烷-3-基 2-苯甲酰苯乙基氨基甲酸酯 的生产可能涉及优化反应条件,以确保高产率和纯度。这包括使用连续流动反应器、先进的纯化技术以及严格的质量控制措施。
化学反应分析
反应类型
(R)-奎宁环丁烷-3-基 2-苯甲酰苯乙基氨基甲酸酯: 会经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化,导致形成氧化衍生物。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,导致形成化合物的还原形式。
取代: 亲核取代反应可以在奎宁环丁烷环或苯甲酰基处发生,导致形成取代衍生物。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 氢化铝锂、硼氢化钠、无水条件。
取代: 胺、醇或卤化物等亲核试剂,通常在碱或酸催化剂存在下。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
(R)-奎宁环丁烷-3-基 2-苯甲酰苯乙基氨基甲酸酯: 在科学研究中具有广泛的应用,包括:
化学: 用作合成复杂有机分子和药物的中间体。
生物学: 研究其潜在的生物活性,包括其与各种酶和受体的相互作用。
医学: 研究其潜在的治疗效果,特别是在神经系统疾病的治疗中。
工业: 用于生产特种化学品,以及作为各种工业过程中的试剂。
作用机制
(R)-奎宁环丁烷-3-基 2-苯甲酰苯乙基氨基甲酸酯 的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过与这些靶标结合并调节其活性来发挥其作用。所涉及的确切途径可能因具体的应用和所研究的生物系统而异。
相似化合物的比较
(R)-奎宁环丁烷-3-基 2-苯甲酰苯乙基氨基甲酸酯: 可以与其他类似的化合物进行比较,例如:
(R)-奎宁环丁烷-3-基 2-苯甲酰苯乙基氨基甲酸酯: 一种结构相似的化合物,在取代基方面略有不同。
(R)-奎宁环丁烷-3-基 2-苯甲酰苯乙基氨基甲酸酯: 另一种类似物,在奎宁环丁烷环上连接不同的官能团。
(R)-奎宁环丁烷-3-基 2-苯甲酰苯乙基氨基甲酸酯 的独特性在于其特定的结构,这赋予了其独特的化学和生物学特性。
属性
CAS 编号 |
1956436-64-8 |
|---|---|
分子式 |
C23H26N2O3 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m0/s1 |
InChI 键 |
NSKBRJBDYOPZBY-NRFANRHFSA-N |
手性 SMILES |
C1CN2CCC1[C@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


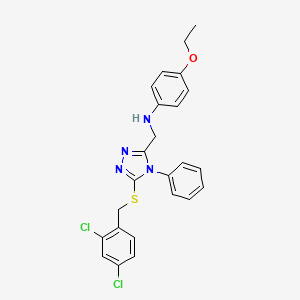
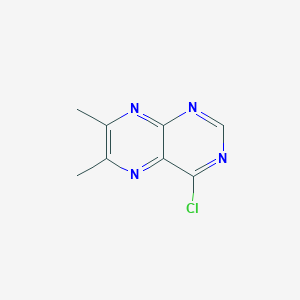
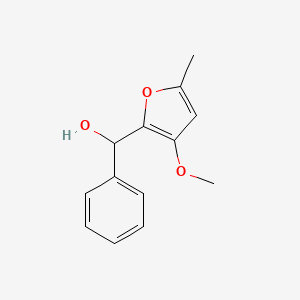
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)

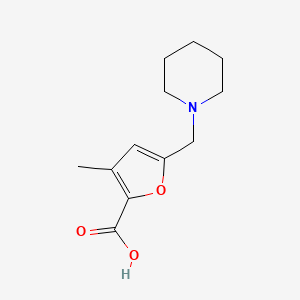
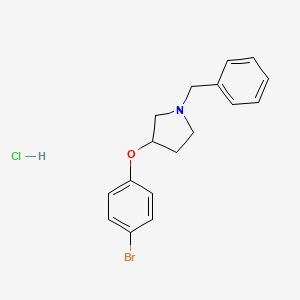

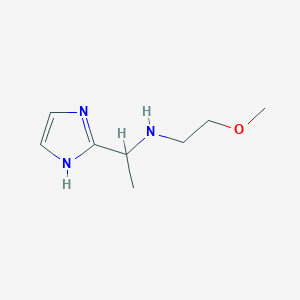



![5-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B11771136.png)

